molecular formula C20H23NO5 B3476209 2-Methylpropyl 4-[(3,5-dimethoxybenzoyl)amino]benzoate

2-Methylpropyl 4-[(3,5-dimethoxybenzoyl)amino]benzoate

Cat. No.: B3476209
M. Wt: 357.4 g/mol
InChI Key: AKVBQYRHDVTYOD-UHFFFAOYSA-N
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Description

2-Methylpropyl 4-[(3,5-dimethoxybenzoyl)amino]benzoate is an organic compound that features a complex structure with multiple functional groups. It contains aromatic rings, ester, and amide functionalities, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 4-[(3,5-dimethoxybenzoyl)amino]benzoate typically involves multi-step organic synthesisThe final step involves the esterification of the benzoate with 2-methylpropyl alcohol under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as the implementation of purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 4-[(3,5-dimethoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methylpropyl 4-[(3,5-dimethoxybenzoyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylpropyl 4-[(3,5-dimethoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate
  • Ethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate
  • Propyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate

Uniqueness

2-Methylpropyl 4-[(3,5-dimethoxybenzoyl)amino]benzoate is unique due to its specific substitution pattern on the aromatic rings and the presence of the 2-methylpropyl ester group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .

Properties

IUPAC Name

2-methylpropyl 4-[(3,5-dimethoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-13(2)12-26-20(23)14-5-7-16(8-6-14)21-19(22)15-9-17(24-3)11-18(10-15)25-4/h5-11,13H,12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVBQYRHDVTYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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